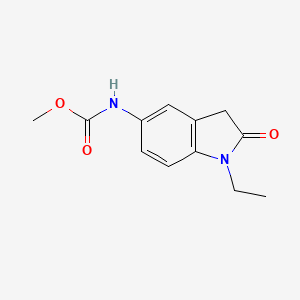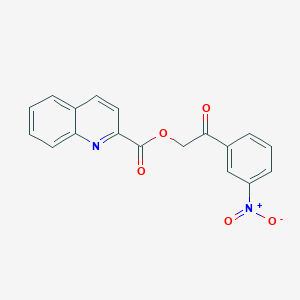
2-(3-Nitrophenyl)-2-oxoethyl quinoline-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It is a colorless hygroscopic liquid with a strong odor. Aged samples, if exposed to light, become yellow and later brown. Quinoline is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents .
Synthesis Analysis
Quinolines can be synthesized via the Friedländer Synthesis, which involves the condensation of 2-aminobenzyl alcohol and a carbonyl compound, such as a ketone or an aldehyde, in the presence of a catalyst .Molecular Structure Analysis
Quinoline is a nitrogen-containing aromatic compound, with a double-ring structure that includes a benzene ring and a pyridine ring. The nitrogen atom is located in the pyridine ring .Chemical Reactions Analysis
Quinoline undergoes various chemical reactions. For instance, it can participate in nucleophilic substitution reactions . It can also undergo oxidation reactions .Physical And Chemical Properties Analysis
Quinoline is a colorless liquid at room temperature. It has a strong, unpleasant odor. It is only slightly soluble in water, but it dissolves readily in most organic solvents .Scientific Research Applications
Synthesis and Biological Activities
Quinoline-2-carboxylates, including 2-(3-Nitrophenyl)-2-oxoethyl quinoline-2-carboxylate, are notable for their presence in a variety of biologically active molecules and as useful ligands in metal-catalyzed reactions. A one-pot synthesis protocol for this class of derivatives, starting from β-nitroacrylates and 2-aminobenzaldehydes, has been demonstrated, indicating their significant synthetic versatility and applicability in creating functionalized quinoline derivatives (Gabrielli et al., 2016).
Photophysical Properties
Studies on quinoline derivatives have explored their photophysical behaviors. For instance, certain quinoline derivatives show dual emissions (normal emission and ESIPT emission) and a large Stokes' shift emission pattern. These photophysical properties, influenced by solvent polarity, suggest potential applications in fluorescence-based technologies and as fluorescent probes (Padalkar & Sekar, 2014).
Optical Properties in Biomedical Applications
The development of new classes of fluorophores, such as indolizino[3,2-c]quinolines, through oxidative Pictet-Spengler cyclization strategy, has been reported. These compounds, possessing unique optical properties, are potential candidates for use in various biomedical applications, particularly as fluorescent probes in aqueous systems (Park et al., 2015).
Chemical Stability and Reactivity
Research on the electrochemical behavior of compounds related to quinoline derivatives, such as nifedipine analogs, reveals insights into their stability and reactivity. The study of their reduction products in protic media contributes to a better understanding of their chemical properties and potential applications (Hazard et al., 1991).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[2-(3-nitrophenyl)-2-oxoethyl] quinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O5/c21-17(13-5-3-6-14(10-13)20(23)24)11-25-18(22)16-9-8-12-4-1-2-7-15(12)19-16/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBCACHUDIFSULF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)OCC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


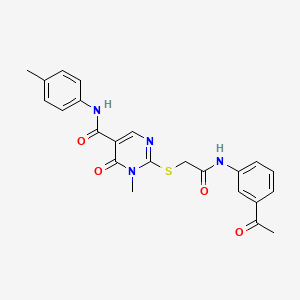
![1-{4-[4-(Piperidinocarbonyl)piperidino]phenyl}-1-ethanone](/img/structure/B2823729.png)
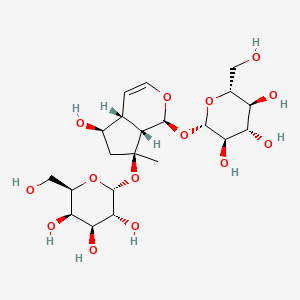
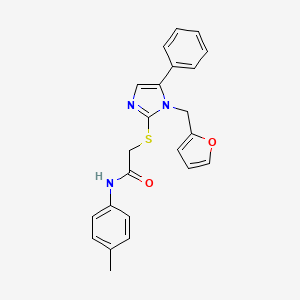
![N-(2,4-difluorophenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2823736.png)
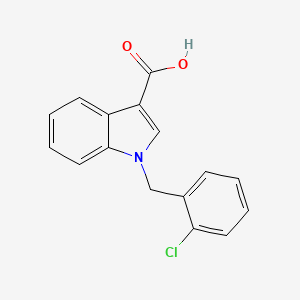
![5-fluoro-2-methoxy-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide](/img/structure/B2823738.png)
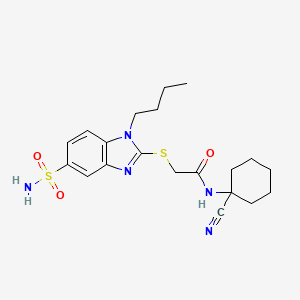
![cyclopentyl(4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2823742.png)
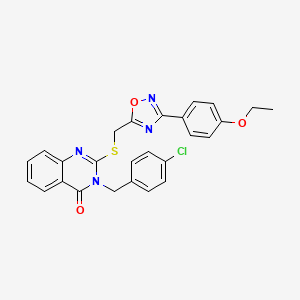
![5-bromo-N-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)furan-2-carboxamide](/img/structure/B2823744.png)
